![molecular formula C28H24O2S B1665646 AGN 194310 CAS No. 229961-45-9](/img/structure/B1665646.png)
AGN 194310
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AGN-194310 involves multiple steps, starting with the preparation of the core benzothiopyran structure. The key steps include:
- Formation of the benzothiopyran core through cyclization reactions.
- Introduction of the ethynyl group at the appropriate position on the benzothiopyran ring.
- Coupling of the ethynyl-substituted benzothiopyran with 4-ethylphenyl and benzoic acid derivatives .
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of AGN-194310 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AGN-194310 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzothiopyran-Ring zu modifizieren.
Substitution: Die Ethinyl- und Benzoesäuregruppen können durch andere funktionelle Gruppen substituiert werden, um Analoga von AGN-194310 zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile werden in Substitutionsreaktionen eingesetzt, oft in Gegenwart von Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von AGN-194310 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
AGN-194310 wurde ausgiebig auf seine Anwendung in folgenden Bereichen untersucht:
Chemie: Als Werkzeugverbindung zur Untersuchung der Retinsäure-Rezeptor-Signalwege.
Biologie: Untersucht wurden seine Auswirkungen auf die Zelldifferenzierung, Proliferation und Apoptose.
Medizin: Als potenzieller Therapeutikum für Krankheiten wie Krebs untersucht, wo es das Wachstum von Krebszellen durch Blockierung der Retinsäure-Rezeptor-Signalübertragung hemmen kann
Industrie: In der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Wirkstoffforschung eingesetzt.
Wirkmechanismus
AGN-194310 übt seine Wirkung aus, indem es an Retinsäure-Rezeptoren (RARα, RARβ und RARγ) mit hoher Affinität bindet. Diese Bindung verhindert die Aktivierung dieser Rezeptoren durch ihren natürlichen Liganden, All-trans-Retinsäure. Als Folge hemmt AGN-194310 die durch Retinsäure-Rezeptoren vermittelte Transkriptionsaktivität, was zu veränderter Genexpression und nachfolgenden biologischen Effekten wie Hemmung des Zellwachstums und Induktion der Apoptose führt .
Wissenschaftliche Forschungsanwendungen
AGN194310 is a synthetic retinoid analog and pan-RAR antagonist that has been investigated for various applications, primarily in the realm of cancer research and dermatology . It functions by binding to retinoic acid receptors (RARs) and blocking the gene transcriptional activity induced by RAR agonists .
Scientific Research Applications
Cancer Research
- Prostate Cancer: AGN194310 has demonstrated the ability to induce apoptosis in prostate cancer cells, while exhibiting a less potent effect on normal prostate epithelial cells . In studies involving prostate carcinoma cells from patients, the compound abolished growth in 14 out of 14 patients, with half-maximal inhibition between 200 and 800 nM . It had similar effects on prostate carcinoma lines LNCaP, DU-145, and PC-3 at approximately 250 nM .
- Breast Cancer: The pan-RAR antagonist AGN194310 has been shown to prevent colony formation in breast cancer cell lines MCF7 and MDA-MB-231 .
- Pediatric Brain Tumors: AGN194310 has shown effectiveness against pediatric brain tumors .
- Mechanism of Action: Studies indicate that AGN194310 arrests cells in the G1 phase of the cell cycle, leading to apoptosis within three days . This apoptosis is caspase-independent, meaning caspases are neither cleaved nor activated during the process .
- Cancer Stem Cells: Antagonizing RARγ, a specific retinoic acid receptor, can induce necroptosis (a form of programmed cell death) in cancer stem cells .
Dermatology
AGN-194310 has been investigated for the treatment of skin conditions such as psoriasis and acne . It has reached phase III clinical trials for psoriasis and phase II trials for acne .
Neutropenia
AGN194310 may increase neutrophil production, which may benefit patients with neutropenia, including those with chemotherapy-provoked neutropenia .
Methods of Analysis
- Cell Growth Analysis: Cell suspensions are plated into microtitre plates and treated with retinoids. The number of viable cells is assessed by measuring cellular ATP levels .
- Cell Cycle Status: Measured by staining harvested cells with propidium iodide (PI) .
- Apoptosis Measurement: Apoptotic cells are identified using the TUNEL assay. Changes to the mitochondrial membrane potential are measured after treatment with AGN194310 .
- Caspase Studies: The pan-caspase inhibitor Z-VAD-FMK is used to investigate the involvement of caspases in AGN194310-induced apoptosis .
Data Table
Application | Cell Type/Condition | IC50 Value |
---|---|---|
Prostate Cancer | LNCaP, DU-145, PC-3 | ~250 nM |
Prostate Cancer | Primary cells from PCa patient | 4.7 × 10-7M |
Breast Cancer | MCF7, MDA-MB-231 | Not specified, but effective |
Pediatric Brain Tumors | Not specified | Not specified, but effective |
*IC50 values represent the concentration required for half-maximal inhibition.
Case Studies
- In a study, AGN194310 abolished the growth of prostate carcinoma cells from 14 out of 14 patients .
- AGN194310 inhibited the growth of primary prostate carcinoma cells more effectively than ATRA .
Safety and Toxicity
Wirkmechanismus
AGN-194310 exerts its effects by binding to retinoic acid receptors (RARα, RARβ, and RARγ) with high affinity. This binding prevents the activation of these receptors by their natural ligand, all-trans retinoic acid. As a result, AGN-194310 inhibits the transcriptional activity mediated by retinoic acid receptors, leading to altered gene expression and subsequent biological effects such as inhibition of cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AGN 193109: Ein weiterer Retinsäure-Rezeptor-Antagonist mit ähnlichen Bindungsaffinitäten.
Tamibaroten: Ein synthetisches Retinoid mit selektiver Aktivität gegenüber Retinsäure-Rezeptoren.
BMS 493: Ein pan-Retinsäure-Rezeptor-Antagonist mit vergleichbaren biologischen Aktivitäten
Einzigartigkeit
AGN-194310 ist einzigartig aufgrund seiner hohen Affinität für alle drei Subtypen der Retinsäure-Rezeptoren und seiner potenten inhibitorischen Wirkung auf die durch Retinsäure-Rezeptoren vermittelte Transkription. Dies macht es zu einem wertvollen Werkzeug zur Untersuchung der Retinsäure-Rezeptor-Signalübertragung und zu einem potenziellen Therapeutikum für Krankheiten, die mit einer Dysregulation der Retinsäure-Rezeptoren einhergehen .
Biologische Aktivität
AGN 194310, a potent pan-antagonist of retinoic acid receptors (RARs), has garnered significant attention in the field of cancer research due to its unique mechanism of action and biological effects. This article explores the compound's biological activity, focusing on its binding affinity, effects on cancer cell lines, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its high affinity for all three RAR isoforms—RARα, RARβ, and RARγ—with dissociation constants (Kd) reported at approximately 3 nM, 2 nM, and 5 nM, respectively . It acts as a competitive antagonist, effectively inhibiting the transcriptional activity induced by retinoic acid and other agonists.
The primary mechanism through which this compound exerts its effects is by binding to RARs and blocking their activation. This inhibition leads to significant alterations in cellular processes such as apoptosis and cell cycle regulation. Studies have shown that this compound induces G1 phase arrest in prostate carcinoma cells, followed by apoptosis characterized by mitochondrial depolarization and DNA fragmentation .
Effects on Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the growth of various prostate cancer cell lines, including LNCaP, DU-145, and PC-3. The compound shows a half-maximal inhibitory concentration (IC50) ranging from 16 nM to 34 nM across these lines . Notably, it has been reported to be 12-22 times more potent than all-trans retinoic acid (ATRA) in inhibiting colony formation in these cells .
Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines
Cell Line | IC50 (nM) | Relative Potency vs ATRA |
---|---|---|
LNCaP | 16 ± 5 | ~20-fold more potent |
DU-145 | 34 ± 7 | ~20-fold more potent |
PC-3 | 18 ± 6 | ~20-fold more potent |
Induction of Apoptosis
Research indicates that this compound not only halts cell proliferation but also triggers apoptosis in cancer cells. In LNCaP cells treated with this compound, apoptosis was observed within three days, with markers indicating caspase-independent pathways . The compound's ability to induce apoptosis without activating caspases suggests potential for therapeutic use in cancers resistant to conventional treatments.
In Vivo Studies
In animal models, this compound has shown promise in enhancing hematopoietic progenitor cell populations. Treatment led to a significant increase in granulocyte progenitor cells within the bone marrow of mice . This effect indicates potential applications beyond oncology, particularly in hematological disorders.
Case Studies and Clinical Implications
Clinical relevance is underscored by findings from studies involving patient-derived prostate carcinoma cells. This compound effectively inhibited growth across all tested patient samples, reinforcing its potential as a therapeutic agent in treating advanced prostate cancer . The differential effects on malignant versus normal prostate epithelial cells highlight its specificity and reduced toxicity profile compared to traditional therapies.
Eigenschaften
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-194310 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.